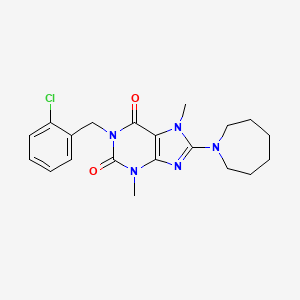

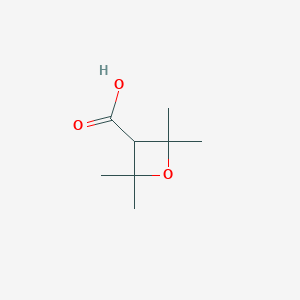

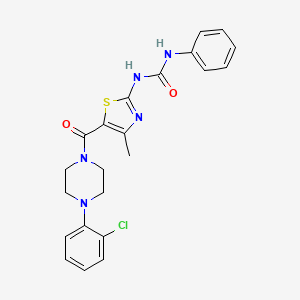

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BHPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BHPI belongs to the family of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antitumor, and anti-inflammatory properties. BHPI has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Dielectric and Thermal Properties : A study by Çelik and Coskun (2018) synthesized a methacrylate polymer bearing a chalcone side group that included a benzofuran derivative. This polymer displayed specific dielectric and thermal properties, indicating potential applications in materials science, especially in the development of novel polymers with unique electrical and thermal characteristics Çelik & Coskun, 2018.

Toxicokinetic Studies : Richter et al. (2019) investigated the toxicokinetics of NBOMe derivatives, including benzofuran compounds. Their research focused on the metabolism and detectability of these compounds, contributing valuable insights into the field of forensic toxicology Richter et al., 2019.

Cytotoxic Activity : Li et al. (2005) isolated new benzofurans from the seeds of Styrax perkinsiae, demonstrating cytotoxic activities against breast cancer cell lines. This indicates the potential of benzofuran derivatives in cancer research and treatment Li et al., 2005.

Synthesis and Pharmacological Applications : Kwiecień and Szychowska (2006) focused on the synthesis of benzofuran derivatives with specific functional groups. Their work contributes to the understanding of chemical synthesis processes and potential pharmacological applications of these compounds Kwiecień & Szychowska, 2006.

Antibacterial Agents : Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from benzofuran compounds, showing biofilm inhibitory action against Escherichia coli. This research highlights the potential application of benzofuran derivatives in the development of new antibacterial agents Abbasi et al., 2019.

Antimicrobial and Antioxidant Properties : Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds and evaluated them for antimicrobial and antioxidant activities. Their findings suggest potential applications in the development of new antimicrobial and antioxidant agents Rangaswamy et al., 2017.

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-20(22,19-13-16-5-3-4-6-18(16)26-19)14-21-27(23,24)12-11-15-7-9-17(25-2)10-8-15/h3-10,13,21-22H,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUBWUDMBJZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

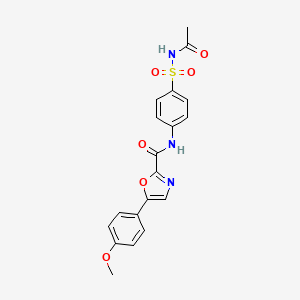

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)

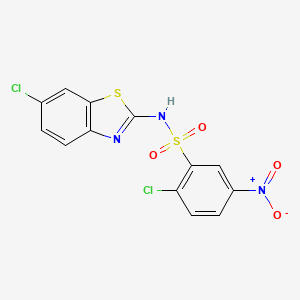

![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2798291.png)

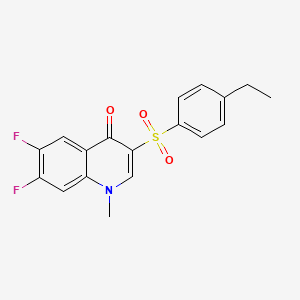

![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)